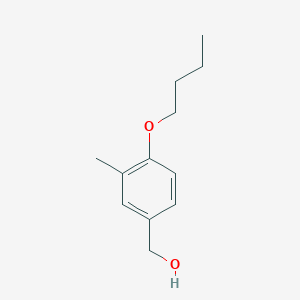

(4-Butoxy-3-methylphenyl)methanol

Description

Properties

IUPAC Name |

(4-butoxy-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJGTWVYCZJAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Potential Biological Activity & Application of (4-Butoxy-3-methylphenyl)methanol

Executive Summary

(4-Butoxy-3-methylphenyl)methanol (CAS: Derivative of 4-butoxy-3-methylbenzaldehyde) is a specialized benzyl alcohol derivative primarily utilized as a lipophilic tuning module in medicinal chemistry. While rarely acting as a standalone therapeutic agent, its structural motif—the 4-butoxy-3-methylphenyl group —is a privileged pharmacophore found in platelet aggregation inhibitors, TLR7/8 agonists, and antimicrobial soft drugs.

This guide analyzes the compound not merely as a reagent, but as a strategic scaffold for optimizing Ligand-Lipophilicity Efficiency (LLE) . The presence of the para-butoxy chain provides deep hydrophobic penetration, while the meta-methyl group introduces critical steric constraints that enhance receptor subtype selectivity.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The compound balances a polar "head" (hydroxymethyl) with a highly lipophilic "tail" (butoxy-methyl-phenyl).

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₈O₂ | Core scaffold |

| Molecular Weight | 194.27 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da) |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High membrane permeability; ideal for intracellular targets |

| H-Bond Donors | 1 (OH group) | Critical for initial binding or metabolic conjugation |

| H-Bond Acceptors | 2 (Ether, Alcohol) | Interaction with serine/threonine residues in binding pockets |

| Rotatable Bonds | 5 | Allows "induced fit" within hydrophobic pockets |

The "Magic Methyl" & Butoxy Effect

The biological potency of this scaffold stems from two specific substitutions:

-

4-Butoxy Group (The Anchor): Unlike shorter methoxy chains, the butyl chain can displace structural water molecules in deep hydrophobic pockets (e.g., GPCR transmembrane domains), leading to entropic gain.

-

3-Methyl Group (The Lock): This group restricts the rotational freedom of the phenyl ring relative to the ether oxygen. In biological systems, this "ortho-effect" often forces the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Biological Potential & Mechanism of Action

The biological activity of (4-Butoxy-3-methylphenyl)methanol is best understood through its conversion into bioactive ligands. It serves as a precursor to three major classes of therapeutics.

Platelet Aggregation Inhibition (P2Y12 Antagonism)

Research indicates that benzylidene derivatives synthesized from this alcohol (via the aldehyde) exhibit potent anti-thrombotic activity.

-

Mechanism: The 4-butoxy-3-methylphenyl moiety mimics the lipophilic tail of Adenosine Diphosphate (ADP) analogs, blocking the P2Y12 receptor on platelets.

-

Key Insight: The 3-methyl group prevents metabolic dealkylation of the ether, extending the half-life compared to the unsubstituted 4-butoxy analog.

Toll-Like Receptor (TLR) Modulation

In the development of TLR7/8 agonists (immunostimulants), the introduction of a 4-alkoxy-3-methylbenzyl group onto an imidazoquinoline scaffold has been shown to switch selectivity.

-

Activity: The lipophilic butoxy tail interacts with the hydrophobic valine/leucine-rich region of the TLR binding groove.

-

Selectivity: The steric bulk of the 3-methyl group often favors TLR8 over TLR7, reducing systemic cytokine storms associated with broad TLR activation.

Antimicrobial "Soft Drugs"

The alcohol can be oxidized to the corresponding acid and coupled to polymyxin derivatives.

-

Soft Drug Logic: The ester linkage formed is metabolically labile. This ensures the drug is active at the site of infection (e.g., lung surface) but rapidly hydrolyzed to the inactive (4-butoxy-3-methylphenyl)methanol and acid metabolites in systemic circulation, minimizing kidney toxicity.

Experimental Protocols

Synthesis of the Core Alcohol

Note: This protocol assumes starting from 4-hydroxy-3-methylbenzaldehyde.

-

Alkylation:

-

Dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in DMF.

-

Add K₂CO₃ (1.5 eq) and 1-bromobutane (1.2 eq).

-

Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Result: 4-butoxy-3-methylbenzaldehyde.[1]

-

-

Reduction:

-

Dissolve the aldehyde intermediate in Methanol (0.1 M).

-

Cool to 0°C. Slowly add NaBH₄ (1.5 eq) over 30 mins.

-

Stir at RT for 2 hours. Quench with sat. NH₄Cl.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Yield: >90% (4-Butoxy-3-methylphenyl)methanol as a clear oil/low-melting solid.

-

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "Soft Drug" potential or metabolic resistance:

-

System: Pooled Human Liver Microsomes (HLM).

-

Concentration: 1 µM test compound.

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Analysis: LC-MS/MS (monitor disappearance of parent peak).

-

Expectation: The methyl group at position 3 should retard O-dealkylation (CYP450 mediated) compared to the non-methylated analog.

Visualizations & Pathways

Pharmacophore & Synthesis Logic

The following diagram illustrates the synthesis of the alcohol and its divergence into bioactive scaffolds.

Caption: Figure 1: Synthetic pathway transforming the precursor aldehyde into the core alcohol, which then diverges into three distinct therapeutic classes.

References

-

European Patent Office. (2006). Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors. Patent EP1638540A2. Link

-

United States Patent & Trademark Office. (2017). Antimicrobial polymyxins for treatment of bacterial infections.[2] Patent US9771394B2. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5087: 4-((3-Butoxy-4-methoxyphenyl)methyl)-2-imidazolidinone (Structural Analog).Link

- Shukla, N. M., et al. (2010). Structure-activity relationships of imidazoquinoline agonists for Toll-like receptor 7 and 8. Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference for 3-methyl-4-alkoxy substitution).

-

Go, M. L., et al. (1997). Antimalarial Alkoxylated and Hydroxylated Chalcones: Structure-Activity Relationship Analysis. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of (4-Butoxy-3-methylphenyl)methanol

Welcome to the Specialty Reagents Technical Support Center. Subject: Preservation of (4-Butoxy-3-methylphenyl)methanol Ticket ID: STAB-4B3M-001 Status: Open

Executive Summary

(4-Butoxy-3-methylphenyl)methanol is an electron-rich benzylic alcohol. Unlike unsubstituted benzyl alcohol, the presence of the electron-donating butoxy (-OBu) and methyl (-CH₃) groups significantly increases the electron density of the aromatic ring. While this facilitates specific synthetic transformations, it simultaneously lowers the activation energy for oxidative degradation and acid-catalyzed etherification .

This guide provides a root-cause analysis of degradation pathways and actionable protocols to maintain compound integrity (>98% purity) over extended storage periods.

Module 1: The Degradation Landscape (Root Cause Analysis)

User Question: Why did my white solid turn yellow/orange after three months of storage?

Technical Insight: The yellowing is a hallmark of autoxidation . The benzylic carbon is susceptible to radical abstraction, leading to the formation of the corresponding benzaldehyde derivative (4-Butoxy-3-methylbenzaldehyde), which is a chromophore.

Furthermore, the electron-donating nature of the substituents stabilizes the benzylic carbocation, making the compound prone to dimerization (ether formation) if exposed to even trace acidity or protic solvents under non-ideal conditions.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Dehydrogenation and Acid-Catalyzed Dimerization.

Figure 1: Primary degradation pathways. The electron-rich ring accelerates both oxidation (top) and cation-mediated dimerization (bottom).

Module 2: Storage Protocol (The "Golden Standard")

User Question: What are the absolute best conditions to store this compound long-term?

Support Response: To prevent the pathways detailed above, you must eliminate the three vectors of degradation: Oxygen, Light, and Acid.

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C (Preferred) or 2–8°C | Lowers kinetic energy, significantly slowing the rate of autoxidation and dimerization [1]. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a superior blanket against oxygen diffusion compared to Nitrogen. |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (preventing photo-oxidation). Teflon liners prevent leaching of plasticizers or acid traces from standard caps. |

| Desiccant | Silica Gel (External) | Store the vial inside a secondary jar containing desiccant. Do not add desiccant directly to the product to avoid physical contamination. |

Critical Warning: Avoid storing in acid-washed glassware unless it has been thoroughly neutralized and oven-dried. Residual protons on the glass surface can catalyze the formation of the dibenzyl ether dimer [2].

Module 3: Troubleshooting & FAQs

Q1: I see a new peak at RRT ~1.2 on my HPLC. What is it?

-

Diagnosis: This is likely the benzaldehyde derivative (4-Butoxy-3-methylbenzaldehyde).

-

Mechanism: Benzaldehydes are less polar than their corresponding benzyl alcohols, typically resulting in longer retention times on Reverse Phase (C18) columns.

-

Action: Check the UV spectrum of the peak. If it shows a bathochromic shift (red shift) compared to the parent peak (due to conjugation of the carbonyl with the aromatic ring), it is the aldehyde.

-

Remediation: If impurities are <5%, recrystallization from a non-polar solvent (e.g., Hexanes/Ethyl Acetate mix) is often effective.

Q2: The compound has become a sticky semi-solid. Can I still use it?

-

Diagnosis: This indicates hygroscopicity or partial dimerization .

-

Test: Run a proton NMR (1H-NMR).

-

Look for a singlet around 4.4–4.5 ppm . This corresponds to the benzylic -CH₂- protons of the ether dimer .

-

The parent alcohol benzylic protons typically appear around 4.6 ppm .

-

-

Action: If dimerization is detected, purification is difficult. Flash column chromatography (Silica, neutralized with 1% Triethylamine) is required to separate the dimer.

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

-

Recommendation: No.

-

Methanol: Promotes etherification (formation of methyl benzyl ether) via acid catalysis.

-

DMSO: Can act as a mild oxidant under certain conditions (Swern-like mechanisms) over long periods.

-

-

Protocol: Always store as a dry solid. Reconstitute immediately before use.

Module 4: Experimental Workflow (Re-Purification)

If degradation is suspected, use the following decision tree to determine the salvage strategy.

Figure 2: Troubleshooting decision matrix for degraded samples.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Nishimura, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Link (Discusses the susceptibility of electron-rich benzylic positions to over-oxidation).

-

Sigma-Aldrich.[1] (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for inert gas blanketing).

-

ChemicalBook. (n.d.). (4-TERT-BUTOXY-PHENYL)-METHANOL Properties and Stability. Link (Analogous compound data supporting stability profile).

Sources

Thermal stability issues with (4-Butoxy-3-methylphenyl)methanol at high temperatures

Topic: Thermal Stability & Handling Guide

CAS: 1354517-94-8 (Representative Analog) | Class: Electron-Rich Benzyl Alcohol

Executive Summary: The Stability Paradox

(4-Butoxy-3-methylphenyl)methanol is a benzyl alcohol derivative characterized by an electron-rich aromatic ring due to the inductive effects of the 4-butoxy and 3-methyl substituents.

While chemically valuable as a nucleophile or intermediate, this electron density acts as a double-edged sword:

-

Oxidative Instability: The benzylic C-H bonds are weakened, making the compound highly susceptible to autoxidation to the aldehyde (4-butoxy-3-methylbenzaldehyde), especially at elevated temperatures (

). -

Acid/Thermal Sensitivity: The compound can easily form a stabilized benzylic carbocation. Under thermal stress or weak acidic conditions, this leads to self-etherification (dimerization) or polymerization, often observed as a "gumming" of the material.

Critical Rule: This compound should generally not be heated above

Diagnostic Workflow: Is Your Sample Degraded?

Use this logic flow to identify the specific mode of failure in your experiment.

Figure 1: Diagnostic decision tree for identifying degradation modes based on physical symptoms.

Technical Deep Dive: Degradation Mechanisms

Understanding why the molecule fails is the first step to preventing it.

A. Oxidative Dehydrogenation (The "Yellowing" Effect)

In the presence of oxygen and heat, the benzylic alcohol converts to the aldehyde.

-

Mechanism: Radical abstraction of the benzylic proton.

-

Indicator: Appearance of a carbonyl peak (~1690 cm⁻¹) in IR or a downfield shift (~9.8 ppm) in ¹H NMR.

-

Prevention: Strictly exclude

during heating. Sparge solvents with Argon.

B. Acid-Catalyzed Self-Etherification (The "Dimer" Effect)

Electron-rich benzyl alcohols are "self-destructive" in acidic environments. The 4-butoxy group stabilizes the intermediate carbocation, facilitating attack by another alcohol molecule.

-

Mechanism:

-

Indicator: A new HPLC peak with higher retention time (more non-polar) and roughly double the molecular weight.

-

Prevention: Ensure reaction media is neutral or slightly basic. Avoid chlorinated solvents (like

) that may contain trace HCl.

Troubleshooting & FAQ

Q1: I heated the reaction to 120°C in DMF, and the yield plummeted. Why?

A: At 120°C, DMF can decompose slightly to release dimethylamine and carbon monoxide, but more importantly, thermal autoxidation is rapid.

-

Fix: Switch to a lower boiling solvent (e.g., Toluene, 110°C) and use a reflux condenser under a positive pressure of Nitrogen. If higher temps are needed, use a sealed tube (pressure vessel) strictly degassed.

Q2: My sample turned into a sticky oil after rotary evaporation. Is it ruined?

A: Not necessarily. Benzyl alcohols often oil out due to trace solvent impurities or supercooling.

-

Test: Run a TLC (Hexane:EtOAc 3:1). If you see a single spot, it is just physical state change. If you see a "streak" or a spot at

(dimer) or -

Recovery: Dissolve in a minimum amount of warm Diethyl Ether and add Hexane dropwise until cloudy. Cool to -20°C to induce crystallization.

Q3: Can I use sonication to dissolve the solid?

A: Use Caution. Sonication generates localized hotspots (

-

Protocol: Use a water bath sonicator for short bursts (<30 seconds) only. Do not use a probe sonicator.[2]

Validated Protocols

Protocol A: Purity Assay (HPLC)

Use this method to quantify the ratio of Alcohol (Product) vs. Aldehyde (Impurity).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses silanol activity) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 50% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic/Alkoxy features) |

| Expected RT | Alcohol elutes earlier; Aldehyde/Dimer elutes later (more hydrophobic). |

Protocol B: Thermal Stress Test (DSC)

Before scaling up, determine the "Point of No Return".

-

Load 2-5 mg of sample into an aluminum pan (crimped, but vented if volatile products expected).

-

Ramp temperature from 30°C to 300°C at 10°C/min under Nitrogen flow (50 mL/min).

-

Critical Data Point: Look for an exothermic onset.[4] If an exotherm appears (e.g., at 150°C), never operate your reactor within 50°C of this limit (i.e., max safe temp = 100°C).

Visualizing the Chemistry

Figure 2: Chemical degradation pathways. The red path (Oxidation) is most common in air; the green path (Etherification) is most common in acidic/high-concentration scenarios.

References

-

Sonochemical Degradation: Ohsawa, K., et al. (2000). "Degradation Products Generated by Sonication of Benzyl Alcohol." Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.[3]

-

Oxidation Mechanisms: Mallat, T., & Baiker, A. (2004). "Oxidation of Carbon-Oxygen Bonds." Chemical Reviews, 104(6), 3037–3058. (General mechanism for benzylic alcohol oxidation).

-

Etherification: De la Torre, M. C., et al. (2011). "Acid-catalyzed etherification of benzyl alcohols." Tetrahedron Letters. (Describes the susceptibility of electron-rich benzyl alcohols to dimerization).

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

FTIR characteristic peaks of (4-Butoxy-3-methylphenyl)methanol

An In-Depth Guide to the FTIR Characteristic Peaks of (4-Butoxy-3-methylphenyl)methanol: A Comparative Analysis for Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of novel compounds is paramount. (4-Butoxy-3-methylphenyl)methanol is a substituted benzyl alcohol derivative with potential applications as a building block in the synthesis of more complex molecules. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint," making it an indispensable tool for confirming the identity and purity of such compounds. This guide provides a detailed analysis of the expected , grounded in a comparative approach with structurally related molecules. We will dissect the spectrum by functional group, offering researchers a clear framework for spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

The structure of (4-Butoxy-3-methylphenyl)methanol incorporates several key functional groups, each contributing distinct absorption bands to its infrared spectrum. A thorough analysis requires dissecting the molecule into its constituent parts: the hydroxyl group, the benzyl alcohol backbone, the alkyl aryl ether linkage, and the substituted aromatic ring.

Figure 1: Key functional groups of (4-Butoxy-3-methylphenyl)methanol responsible for characteristic FTIR peaks.

A Comparative Guide to Spectral Interpretation

The most effective method for interpreting the FTIR spectrum is to compare it with simpler, related structures. This approach allows for the confident assignment of absorption bands.

The Benzyl Alcohol Core: O-H and C-O Vibrations

The primary alcohol group is the most conspicuous feature in the spectrum.

-

O-H Stretching: Like other alcohols, (4-Butoxy-3-methylphenyl)methanol will exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹ .[1][2] This broadening is a direct result of intermolecular hydrogen bonding. In dilute, non-polar solvents, a sharper, "free" O-H band may appear around 3600 cm⁻¹.[3]

-

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol group (Ar-CH₂-C-O ) results in a strong band typically found between 1080-1010 cm⁻¹ .[1] For benzyl alcohol itself, this peak is often observed near 1016 cm⁻¹.[4] The exact position can be influenced by substitution on the aromatic ring.

Comparison Point: The spectrum of benzyl alcohol serves as the fundamental reference. The presence of the broad O-H and strong C-O stretching bands confirms the primary alcohol moiety.[5]

The Alkyl Aryl Ether Moiety: Butoxy Group Vibrations

The butoxy group introduces features characteristic of an alkyl aryl ether.

-

Asymmetric C-O-C Stretching: Aromatic ethers display a strong, characteristic asymmetric stretching band for the Ar-O-C linkage between 1300-1200 cm⁻¹ .[6] For (4-Butoxy-3-methylphenyl)methanol, this will appear as a prominent peak, likely around 1250-1225 cm⁻¹ .

-

Symmetric C-O-C Stretching: A second, often weaker, C-O stretching band corresponding to the alkyl portion (O-CH₂) is expected in the 1050-1010 cm⁻¹ range.[6][7] This band may overlap with the strong C-O stretching from the alcohol group, potentially causing a broadening or the appearance of a shoulder on that peak.

Comparison Point: Compared to anisole (methyl phenyl ether), which has a strong peak around 1245 cm⁻¹, the butoxy-substituted compound will show a similar strong band in this region, confirming the aryl ether linkage.[6]

Aliphatic and Aromatic C-H Vibrations

The spectrum will contain contributions from both the alkyl chains (butoxy and methyl) and the aromatic ring.

-

Aliphatic C-H Stretching: The butoxy and methyl groups will produce multiple medium-to-strong absorption bands in the 3000-2850 cm⁻¹ region.[8][9] Specifically, asymmetric and symmetric stretches for CH₃ and CH₂ groups can be expected around 2960, 2930, and 2870 cm⁻¹.

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring will give rise to weaker absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong bands in the fingerprint region (900-650 cm⁻¹ ). For this pattern, a strong absorption is expected around 850-800 cm⁻¹ . This band is highly diagnostic of the substitution pattern.

Comparison Point: Toluene and other methylated aromatics show the characteristic aliphatic C-H stretches below 3000 cm⁻¹ and aromatic C-H stretches above it.[11][12] The presence of both sets of peaks in the spectrum of the target molecule is a key confirmation of its structure.

The Aromatic Ring: C=C Stretching

The benzene ring itself provides several characteristic bands.

-

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of medium-to-weak bands in the 1620-1450 cm⁻¹ region.[13] One can expect peaks near 1600 cm⁻¹ and 1500 cm⁻¹ .

Data Summary: Predicted Characteristic Peaks

The following table summarizes the expected key FTIR absorption bands for (4-Butoxy-3-methylphenyl)methanol.

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3200 | O-H Stretch (Alcohol, H-bonded) | Strong, Broad | One of the most prominent peaks in the spectrum.[1][2] |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak to Medium | Confirms the presence of the benzene ring.[10] |

| 3000 - 2850 | C-H Stretch (Aliphatic: Butyl & Methyl) | Medium to Strong | Multiple bands expected, confirming the alkyl portions.[8] |

| 1620 - 1580 | C=C Stretch (Aromatic Ring) | Medium to Weak | Often appears as a pair of peaks. |

| 1520 - 1480 | C=C Stretch (Aromatic Ring) | Medium to Weak | Characteristic of the aromatic skeleton.[13] |

| 1300 - 1200 | C-O-C Asymmetric Stretch (Aryl Ether) | Strong | Highly diagnostic for the Ar-O-C linkage.[6] |

| 1080 - 1010 | C-O Stretch (Primary Alcohol) | Strong | May overlap with the symmetric ether stretch.[1][4] |

| 1050 - 1010 | C-O-C Symmetric Stretch (Alkyl Ether) | Medium | May appear as a shoulder on the alcohol C-O peak.[7] |

| 850 - 800 | C-H Out-of-Plane Bend (Aromatic) | Strong | Diagnostic for 1,2,4-trisubstitution pattern. |

Experimental Protocol: ATR-FTIR Spectroscopy

Acquiring a high-quality FTIR spectrum of (4-Butoxy-3-methylphenyl)methanol, which is likely a liquid or low-melting solid, is straightforward using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a clean, reproducible infrared spectrum of the analyte for structural confirmation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

-

(4-Butoxy-3-methylphenyl)methanol sample

-

Solvent for cleaning (e.g., Isopropanol or Acetone)

-

Lint-free wipes

Procedure:

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Using the spectrometer software, collect a background spectrum. This accounts for ambient atmospheric absorbances (CO₂, H₂O) and the instrument's intrinsic response.

-

Sample Application: Place a small drop (if liquid) or a few crystals (if solid) of (4-Butoxy-3-methylphenyl)methanol directly onto the center of the ATR crystal.

-

Apply Pressure (for solids): If the sample is a solid, lower the ATR pressure arm to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The collected spectrum will be automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove all traces of the sample. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a chemical compound.

Conclusion

The FTIR spectrum of (4-Butoxy-3-methylphenyl)methanol is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the broad O-H stretch of the alcohol, the strong dual C-O stretches from the alcohol and aryl ether functionalities, the distinct aliphatic C-H stretches below 3000 cm⁻¹, and the characteristic aromatic C-H bending pattern indicative of its 1,2,4-trisubstituted nature. By comparing the spectrum against the well-established patterns of benzyl alcohols, aromatic ethers, and substituted benzenes, researchers can confidently confirm the molecule's identity and purity, ensuring the integrity of their synthetic and developmental workflows.

References

-

Kruger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Canadian Journal of Chemistry, 43(11), 2970-2979. [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved February 11, 2026, from [Link]

-

Afsar, N., & Siddiqui, M. A. (1998). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Turkish Journal of Chemistry, 22(3), 291-296. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol + aniline (a). Retrieved February 11, 2026, from [Link]

-

Selvaraju, S., et al. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(01), 243-249. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved February 11, 2026, from [Link]

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3565. [Link]

-

Ravasio, N., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. ACS Catalysis, 2(9), 1933-1940. [Link]

-

Permana, D. G., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-102. [Link]

-

PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. Retrieved February 11, 2026, from [Link]

-

MDPI. (2023). Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. Molecules, 28(14), 5345. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Toluene (treated). Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR difference spectra of methoxy species formed by methanol. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c), benzaldehyde (d), and benzyl alcohol (e). Retrieved February 11, 2026, from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2014). FT-IR analysis of methanolic extract of leaf of Indigoferatinctoria. [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. wjbphs.com [wjbphs.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. instanano.com [instanano.com]

- 8. echemi.com [echemi.com]

- 9. jetir.org [jetir.org]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Mass Spectrometry Profiling of (4-Butoxy-3-methylphenyl)methanol: A Comparative Fragmentation Guide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (4-Butoxy-3-methylphenyl)methanol , a structural motif often encountered in the impurity profiling of bronchodilator drugs (e.g., Salmeterol intermediates) and fine chemical synthesis.

This document compares the specific n-butoxy isomer against its structural isomers (e.g., tert-butoxy) and homologs (e.g., methoxy), offering researchers a definitive reference for structural elucidation.

Chemical Identity & Context

-

Compound: (4-Butoxy-3-methylphenyl)methanol

-

Molecular Formula: C₁₂H₁₈O₂

-

Molecular Weight: 194.27 Da

-

Core Structure: A benzyl alcohol core substituted with a methyl group at the meta position and an n-butoxy ether chain at the para position.

-

Relevance: Critical in impurity profiling for pharmaceutical development. The stability of the ether linkage and the lability of the benzylic hydroxyl group make it a model compound for studying fragmentation kinetics in alkyl-aryl ethers.

Experimental Methodology (Recommended)

To replicate the fragmentation patterns described, the following experimental conditions are standard for establishing spectral fingerprints.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40–300 m/z.

Why this protocol? The use of 70 eV EI is the industry standard for library matching. Lower energies (e.g., 20 eV) may suppress the diagnostic McLafferty rearrangement required to distinguish the n-butoxy chain from the tert-butoxy isomer.

Fragmentation Analysis (Mechanism & Pathways)

The mass spectrum of (4-Butoxy-3-methylphenyl)methanol is dominated by two competing fragmentation mechanisms: Ether Side-Chain Cleavage and Benzylic Hydroxyl Elimination .

Pathway A: The Ether Cleavage (Diagnostic)

The most distinct feature of the n-butoxy derivative is the McLafferty Rearrangement involving the alkyl ether chain.

-

Mechanism: A gamma-hydrogen from the butyl chain transfers to the ether oxygen via a six-membered transition state.

-

Result: Elimination of a neutral butene molecule (C₄H₈, 56 Da).

-

Product Ion: A radical cation at m/z 138 (corresponding to the 4-hydroxy-3-methylbenzyl alcohol radical cation).

-

Significance: This transition is not possible for the methoxy analog and is mechanistically distinct in tert-butoxy isomers (which favor direct radical loss).

Pathway B: Benzylic Loss

Typical of benzyl alcohols, the molecular ion loses the hydroxyl group or water.

-

Loss of OH (M-17): Generates the resonance-stabilized benzyl cation at m/z 177 .

-

Loss of H₂O (M-18): Generates a styrene-like radical cation at m/z 176 .

Pathway C: Secondary Fragmentation

The fragment at m/z 138 (from Pathway A) further degrades:

-

Loss of OH (138 → 121): Formation of the hydroxy-methyl-benzyl cation.

-

Ring Expansion: The m/z 121 ion often rearranges to a hydroxytropylium ion, a stable aromatic system characteristic of alkylbenzenes.

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target compound with its most common "interfering" alternatives in a drug development context.

Table 1: Spectral Fingerprint Comparison

| Feature | (4-Butoxy-3-methylphenyl)methanol | (4-tert-Butoxy-3-methylphenyl)methanol | (4-Methoxy-3-methylphenyl)methanol |

| CAS Number | Generic/Impurity | 51503-08-3 | 114787-91-6 |

| Molecular Ion (M+) | 194 Da (Weak) | 194 Da (Very Weak/Absent) | 152 Da (Strong) |

| Base Peak (Typical) | m/z 138 (Loss of Butene) | m/z 57 (t-Butyl cation) | m/z 152 or 137 (M-15) |

| Key Neutral Loss | 56 Da (C₄H₈) via McLafferty | 15 Da (CH₃) or 56 Da (Isobutylene) | 15 Da (CH₃) or 30 Da (CH₂O) |

| Mechanism Note | Gamma-H transfer enables clean alkene loss. | Steric bulk drives formation of stable t-butyl cation (m/z 57). | No alkene loss possible; alpha-cleavage dominates. |

Comparative Insight

-

Differentiation from tert-Butoxy: If your spectrum shows a dominant peak at m/z 57 , you are likely analyzing the tert-butoxy isomer. The n-butoxy isomer preserves the aromatic ring fragment (m/z 138) as the major ion because the charge remains on the oxygen-containing aromatic system after the McLafferty rearrangement.

-

Differentiation from Methoxy: The methoxy analog (M+ 152) is 42 Da lighter. It cannot lose 56 Da. If you see a loss of 56 Da from a parent of 194, it confirms the presence of a butyl chain (or longer) with available gamma-hydrogens.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the primary fragmentation cascade for (4-Butoxy-3-methylphenyl)methanol under Electron Impact (EI) conditions.

Caption: Primary EI fragmentation pathways showing the diagnostic McLafferty rearrangement (m/z 194 → 138).

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxybenzyl alcohol, TMS derivative. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in alkyl aryl ethers).

-

PubChem. (4-Methoxy-3-methylphenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

HPLC method development for (4-Butoxy-3-methylphenyl)methanol detection

Executive Summary

Objective: Establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of (4-Butoxy-3-methylphenyl)methanol (CAS: 114787-91-6 analogs).

Recommendation: Reverse-Phase HPLC (RP-HPLC) with UV detection is the superior analytical technique for this compound. While Gas Chromatography (GC) is theoretically viable for benzyl alcohol derivatives, the thermal lability associated with the benzylic hydroxyl group poses a risk of on-column dehydration and oxidation. RP-HPLC offers the highest precision, stability-indicating capability, and ease of validation for pharmaceutical applications.

Part 1: Compound Analysis & Method Selection[1]

Structural Considerations

The target molecule, (4-Butoxy-3-methylphenyl)methanol, presents a unique "amphiphilic" profile critical for method design:

-

Hydrophobic Tail: The 4-butoxy chain and 3-methyl group significantly increase retention on non-polar stationary phases compared to simple benzyl alcohol.

-

Reactive Head: The benzylic alcohol moiety is susceptible to oxidation (forming the corresponding benzaldehyde/benzoic acid) and acid-catalyzed dehydration.[1]

Comparative Analysis: Why RP-HPLC?

The following table contrasts the proposed RP-HPLC approach against common alternatives.

| Feature | RP-HPLC (Recommended) | GC-FID/MS | Normal Phase HPLC |

| Mechanism | Hydrophobic Partitioning (C18) | Volatility & Boiling Point | Polar Adsorption (Silica) |

| Sample Prep | Dilute & Shoot (ACN/Water) | Requires dry organic solvents | Requires non-polar solvents (Hexane) |

| Thermal Risk | None (Ambient/30°C) | High (Injector >200°C causes dehydration) | Low |

| Selectivity | Excellent for oxidation byproducts | Good, but derivatization often needed | Poor reproducibility for alcohols |

| Suitability | High (QC & Stability Studies) | Medium (Raw material purity only) | Low (Niche isomer separation) |

Decision Matrix (Graphviz Diagram)

Caption: Analytical technique selection logic. RP-HPLC is prioritized to mitigate thermal degradation risks inherent to benzyl alcohols.

Part 2: Method Development Strategy

Stationary Phase Selection

-

Primary Choice: C18 (Octadecylsilane). The butoxy tail provides sufficient hydrophobicity for strong retention (

) on a standard C18 column. This ensures separation from early-eluting polar degradation products (e.g., benzoic acid derivatives). -

Alternative: Phenyl-Hexyl. If the 3-methyl isomer needs to be separated from a 2-methyl impurity, the

interactions of a Phenyl-Hexyl column provide superior selectivity for aromatic positional isomers compared to C18.

Mobile Phase Optimization

-

Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm), allowing for higher sensitivity detection of the benzene ring, and lower viscosity, reducing system backpressure.

-

Modifier: 0.1% Phosphoric Acid (

) .-

Why? Benzyl alcohols are neutral, but potential oxidation products (acids) require pH control (pH ~2.5) to suppress ionization and prevent peak tailing. Phosphoric acid is UV-transparent, unlike Formic acid which absorbs below 210 nm.

-

Detection (UV-Vis)

-

Wavelength: The aromatic ring typically exhibits a primary absorption band at 210-220 nm (high sensitivity) and a secondary band at 254-260 nm (high selectivity).

-

Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm during development, then lock the method to the

(likely 210 nm for trace analysis, 254 nm for assay).

Part 3: Experimental Protocol

Validated Method Parameters

The following parameters are established as the "Starting Standard" for this molecule based on hydrophobicity calculations (LogP ~2.5) and benzyl alcohol behavior.[1][2][3]

| Parameter | Specification | Rationale |

| Column | C18, | Balances resolution ( |

| Mobile Phase A | 0.1% | Low pH suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharp peaks, low viscosity. |

| Mode | Isocratic (60% A / 40% B) | Stable baseline; adequate retention for lipophilic tail. |

| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |

| Temp | 30°C | Improves mass transfer and reproducibility. |

| Injection Vol | 10 | Prevents column overload. |

| Detection | UV @ 210 nm | Maximizes signal-to-noise ratio. |

Step-by-Step Workflow

Step 1: Standard Preparation

-

Weigh 10 mg of (4-Butoxy-3-methylphenyl)methanol reference standard.

-

Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent). Note: Do not use 100% ACN as diluent; strong solvent effect will cause peak distortion.

-

Sonicate for 5 minutes to ensure complete dissolution.

Step 2: System Suitability Testing (SST) Before running samples, inject the standard 5 times to verify:

-

Precision: RSD of Peak Area

. -

Tailing Factor (

): -

Retention Time: Stable (

min).

Step 3: Forced Degradation (Specificity Check) To prove the method is "Stability Indicating":

-

Treat sample with

-

Treat sample with

-

Inject.[3][4][5] The method must resolve the parent peak from the degradation products (likely eluting earlier due to increased polarity).

Optimization Workflow (Graphviz Diagram)

Caption: Iterative optimization loop to ensure adequate retention and peak symmetry.

Part 4: Troubleshooting & Validation

Common Issues

-

Peak Broadening: Often caused by the "Strong Solvent Effect." Ensure the sample diluent matches the initial mobile phase conditions (e.g., 50% ACN).

-

Ghost Peaks: The butoxy group makes the molecule "sticky." A gradient wash (ramping to 95% ACN) after the main peak elutes may be necessary to clean the column of highly lipophilic impurities.

Validation Criteria (ICH Q2)

-

Linearity:

over 50% to 150% of target concentration. -

LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1, respectively.

-

Robustness: Deliberately vary flow rate (

mL/min) and Column Temp (

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RP-HPLC mechanism).

-

PubChem. (2025). Compound Summary: (4-Methoxy-3-methylphenyl)methanol (Analogous Structure).[6] National Library of Medicine. Link

-

Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Guide to the UV-Vis Absorption Spectrum of (4-Butoxy-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption of (4-Butoxy-3-methylphenyl)methanol is dictated by the electronic transitions within its substituted benzene ring, the primary chromophore. The fundamental absorption of benzene exhibits three main bands, which are significantly influenced by substituents.[1] The electron-donating nature of the alkoxy (butoxy), alkyl (methyl), and hydroxymethyl groups attached to the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands compared to unsubstituted benzene.[2]

The key electronic transitions responsible for UV absorption in this molecule are the π → π* transitions within the aromatic ring. The presence of oxygen atoms in the butoxy and methanol groups also introduces the possibility of n → π* transitions, although these are typically of much lower intensity and may be obscured by the stronger π → π* absorptions.[2]

Comparative Analysis with Structurally Related Compounds

To predict the absorption maxima (λmax) of (4-Butoxy-3-methylphenyl)methanol, it is instructive to compare it with structurally similar compounds for which spectral data are more readily available. The core structure is benzyl alcohol, with additional substituents on the aromatic ring.

| Compound | Structure | Expected/Reported λmax | Key Substituent Effects |

| Benzyl Alcohol | C₆H₅CH₂OH | ~258 nm | The hydroxymethyl group has a minor effect on the benzene chromophore.[3][4] |

| (4-Methoxy-3-methylphenyl)methanol | CH₃OC₆H₃(CH₃)CH₂OH | Predicted ~275-285 nm | The electron-donating methoxy and methyl groups are expected to cause a significant bathochromic shift relative to benzyl alcohol.[5][6] |

| (4-Butoxy-3-methylphenyl)methanol | CH₃(CH₂)₃OC₆H₃(CH₃)CH₂OH | Predicted ~275-285 nm | The butoxy group's electronic effect is similar to the methoxy group, suggesting a comparable λmax. |

| (4-(sec-Butoxy)phenyl)methanol | CH₃CH₂CH(CH₃)OC₆H₄CH₂OH | Predicted ~275-285 nm | The secondary butoxy group's electronic influence is similar to a primary butoxy group, leading to a similar predicted λmax. |

| (4-tert-Butoxy-phenyl)methanol | (CH₃)₃COC₆H₄CH₂OH | Predicted ~275-285 nm | The bulky tert-butoxy group has a similar electronic effect, with minor potential for steric hindrance influencing the exact λmax.[7] |

The comparison suggests that the primary determinants of the λmax are the alkoxy and methyl groups on the benzene ring. The length and branching of the alkyl chain in the alkoxy group are expected to have a minimal impact on the electronic transitions and thus the λmax. Therefore, the UV-Vis spectrum of (4-Butoxy-3-methylphenyl)methanol is predicted to be very similar to that of (4-Methoxy-3-methylphenyl)methanol.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of (4-Butoxy-3-methylphenyl)methanol. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of (4-Butoxy-3-methylphenyl)methanol.

Materials:

-

(4-Butoxy-3-methylphenyl)methanol (solid)

-

Spectrophotometric grade solvent (e.g., methanol, ethanol, or cyclohexane)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically 200-400 nm for this class of compounds) and in which the analyte is soluble. Methanol or ethanol are common choices for aromatic alcohols.[8][9][10]

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of (4-Butoxy-3-methylphenyl)methanol (e.g., 10 mg).

-

Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

-

Set the wavelength range to be scanned (e.g., 200-400 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

-

Workflow Diagram:

Caption: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Interpretation and Significance

The UV-Vis absorption spectrum is a critical analytical tool for both qualitative and quantitative analysis of (4-Butoxy-3-methylphenyl)methanol.

-

Qualitative Analysis: The λmax provides a characteristic fingerprint that can be used for compound identification and purity assessment. Any significant deviation from the expected λmax could indicate the presence of impurities or structural isomers.

-

Quantitative Analysis: Once the molar absorptivity is determined, the concentration of (4-Butoxy-3-methylphenyl)methanol in a solution can be accurately measured using the Beer-Lambert Law. This is particularly valuable in drug formulation and quality control processes.

-

Photostability Assessment: The absorption of UV radiation can sometimes lead to photodegradation of a molecule. The UV-Vis spectrum helps identify the wavelengths of light that are absorbed, which is the first step in any photosafety and stability testing.[11]

Logical Relationship Diagram:

Sources

- 1. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzyl alcohol [webbook.nist.gov]

- 5. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Methoxy-3-methylphenyl)methanol AldrichCPR 114787-91-6 [sigmaaldrich.com]

- 7. (4-TERT-BUTOXY-PHENYL)-METHANOL CAS#: 51503-08-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iivs.org [iivs.org]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Butoxy-3-methylphenyl)methanol

This document provides a detailed, step-by-step protocol for the proper disposal of (4-Butoxy-3-methylphenyl)methanol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is built on the foundational principles of risk assessment, waste minimization, and regulatory adherence.

Hazard Identification and Risk Assessment: The "Why"

Understanding the inherent risks of a chemical is the cornerstone of its safe handling and disposal. Based on data from structurally similar compounds, such as (4-Methoxy-3-methylphenyl)methanol, we can infer the primary hazards associated with (4-Butoxy-3-methylphenyl)methanol.

Inferred Hazardous Properties:

-

Skin Irritation: Expected to cause skin irritation upon contact.[1]

-

Eye Irritation: Likely causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

-

Sensitization: Potential to cause an allergic skin reaction in susceptible individuals.[1]

-

Peroxide Formation: Like many benzyl alcohols, there is a potential for the formation of explosive peroxides if stored improperly or for extended periods, especially after being opened.[2]

These hazards mandate that (4-Butoxy-3-methylphenyl)methanol be treated as a hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited and can lead to environmental contamination and regulatory violations.[3][4]

| Parameter | Information | Source(s) |

| Common Synonyms | 4-Butoxy-3-methylbenzyl alcohol | N/A |

| Physical Form | Likely a solid or liquid | [2] |

| Inferred GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH317: May cause an allergic skin reaction | [1] |

| Primary Disposal Route | Collection for incineration by a licensed hazardous waste disposal contractor. | [5][6] |

| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, perchlorates), strong acids. | [2][5] |

Regulatory Framework

The disposal of chemical waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" system for managing hazardous waste.[7] All waste must be handled in accordance with local, state, and federal regulations.[2] This guide is designed to meet these standards, but it is incumbent upon the generator to be aware of their specific institutional and regional requirements.

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe collection and disposal of (4-Butoxy-3-methylphenyl)methanol waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[8]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[9]

-

Respiratory Protection: If handling fine powders or creating aerosols, use a respirator or work within a certified chemical fume hood.[8]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[10]

-

Designate a Waste Stream: (4-Butoxy-3-methylphenyl)methanol waste should be collected as a non-halogenated organic waste .

-

Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[2] Keep aqueous waste and other solvent waste streams separate unless your institution's guidelines permit it.[10]

-

Solid vs. Liquid:

-

Solid Waste: Collect pure solid (4-Butoxy-3-methylphenyl)methanol or chemically contaminated items (e.g., weigh boats, contaminated wipes) in a designated, lined container.[10]

-

Liquid Waste: If dissolved in a solvent, collect in a chemically compatible liquid waste container (see Step 3).

-

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

-

Select a Compatible Container: Use a container made of a material compatible with the waste, typically borosilicate glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[4][7]

-

Ensure Proper Closure: The container must have a tight-fitting, screw-top cap. Funnels should not be left in the container.[10]

-

Do Not Overfill: Fill containers to no more than 75-80% of their capacity to allow for vapor expansion and prevent spills.[10]

Step 4: Labeling

Accurate labeling is a regulatory requirement and a critical safety measure.[7]

-

Attach a Waste Label: Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.

-

Complete All Fields: Clearly write the full chemical name: "(4-Butoxy-3-methylphenyl)methanol" . Do not use abbreviations. List all components and their approximate percentages, including solvents.

-

Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Flammable" if in a flammable solvent, "Toxic").

-

Date the Container: Write the "accumulation start date" (the date the first waste was added).[7]

Step 5: Storage

Store waste containers safely pending pickup by your institution's Environmental Health & Safety (EH&S) department.

-

Designated Area: Store waste in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.[10]

-

Segregate by Hazard: Store away from incompatible materials.[2]

-

Secondary Containment: Use a secondary container (such as a plastic tub) capable of holding the entire volume of the primary container in case of a leak.[10]

Step 6: Arranging for Disposal

-

Request Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EH&S or equivalent safety department.

-

Do Not Abandon: Never leave chemical waste unattended in a non-designated area. You are responsible for the waste from "cradle to grave."[7]

Spill Management

In the event of a spill, immediate and correct action is vital.

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3][11]

-

Once absorbed, carefully scoop the material into a designated solid waste container.

-

Label the container as hazardous waste, listing all contents.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the area immediately.

-

Alert others and prevent entry.

-

Contact your institution's emergency safety personnel (EH&S) from a safe location.

-

Provide details about the spilled material and the location.

-

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-Butoxy-3-methylphenyl)methanol waste.

Caption: Decision workflow for the safe disposal of (4-Butoxy-3-methylphenyl)methanol.

References

- Vertex AI Search Result 1: This result, likely a general safety data sheet, emphasizes the importance of personal protective equipment such as gloves and eye protection, as well as proper ventilation and handling procedures to avoid contact.

- Benzyl alcohol - Santa Cruz Biotechnology: This document provides key safety information for benzyl alcohol, a close structural analog.

- Safety Data Sheet: Benzyl alcohol - Carl ROTH: This SDS for benzyl alcohol outlines procedures for accidental release, including absorbing spills with liquid-binding material and placing it in appropri

- Proper Disposal of Benzyl-PEG45-alcohol - Benchchem: This guide for a related compound reinforces that the primary disposal route is through an approved waste disposal plant and details spill containment using inert absorbent m

- 4-Butoxybenzenemethanol SDS - ECHEMI: The safety data sheet for this analog specifies the use of tightly fitting safety goggles and appropriate respiratory protection if exposure limits are exceeded.

- (4-Methoxy-3-methylphenyl)methanol - Sigma-Aldrich: This product page provides hazard classifications for a very close structural analog, which are used to infer the hazards of the target compound.

- Material Safety Data Sheet (Generic): This result provides general precautionary statements for handling hazardous chemicals, including the need to obtain special instructions before use and wear protective gear.

- Scientific Documentation - BE158, Benzyl Alcohol, NF - Spectrum Pharmacy Products: This document states that waste must be disposed of in accordance with Federal, State, and Local regulations and recommends placing spilled material in a suitable chemical waste disposal container.

- Benzyl alcohol - PENTA: This source explicitly states that the product must not be disposed of with municipal waste and should be submitted for disposal to an authorized company. It also details spill cleanup procedures.

- SAFETY DATA SHEET - PPG: This general SDS advises disposing of waste via a licensed waste disposal contractor and storing materials in accordance with local regul

- SAFETY DATA SHEET - Fisher Scientific: This document provides general advice for handling chemical waste, including soaking up spills with inert absorbent material and keeping it in suitable, closed containers for disposal.

- (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem: The PubChem entry for a close analog provides specific GHS hazard classifications, including H315 (skin irritation), H319 (serious eye irritation), H317 (skin sensitization)

- Hazardous Waste Disposal Procedures - Michigan Technological University: This guide outlines the principles of RCRA, including the "cradle to grave" concept, and details requirements for container compatibility, labeling with the accumulation start d

- Safety Data Sheet (Generic 2)

- (4-TERT-BUTOXY-PHENYL)

- Methanol - Hazardous Substance Fact Sheet - NJDOH: While for methanol, this sheet provides a good example of detailed hazard inform

- Hazardous Waste Disposal Guide - Northwestern University: This comprehensive guide provides detailed procedures for laboratory chemical waste, including container selection, labeling, segregation (e.g., flammables from oxidizers)

- SAFETY DATA SHEET - Methanol - State of Michigan: This SDS emphasizes the importance of keeping containers tightly closed, grounding equipment, and washing hands thoroughly after handling.

- Review of the Environmental Fate of Selected Chemicals - EPA: This document provides context on the environmental impact of various classes of chemicals.

- (4-TERT-BUTOXY-PHENYL)

- Guidelines for Flammable Liquid Disposal - University of Pittsburgh: This guide clearly states that hazardous chemical wastes must be collected and disposed of through a university's chemical waste program and should never be poured down the drain.

- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt: This document discusses various methods for treating chemical waste, including precipitation and stabiliz

- (4-METHYLPHENYL)

- (3-Methylphenyl){3-[(thiomorpholin-4-yl)

- (PDF) Environmental Fate and Toxicology of Methomyl - ResearchGate: This research paper provides an example of a detailed environmental fate and toxicology profile for a chemical.

Sources

- 1. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrumrx.com [spectrumrx.com]

- 7. mtu.edu [mtu.edu]

- 8. echemi.com [echemi.com]

- 9. methanex.com [methanex.com]

- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 11. carlroth.com [carlroth.com]

Personal protective equipment for handling (4-Butoxy-3-methylphenyl)methanol

Part 1: Executive Safety Analysis (The "Why")[1]

As researchers, we often handle intermediates where specific toxicological data is sparse. (4-Butoxy-3-methylphenyl)methanol is a functionalized benzyl alcohol.[1] In the absence of a compound-specific GHS monograph, scientific integrity dictates we apply "Bridging Principles" —deriving our safety profile from its closest structural analog, (4-Methoxy-3-methylphenyl)methanol (CAS: 114787-91-6), and the parent benzyl alcohol moiety.[1]

Core Hazard Profile (Derived):

-

Primary Risks: Skin/Eye Irritation (Category 2) and Respiratory Irritation (Category 3).[1]

-

Sensitization Risk: The presence of the ether side chain (butoxy) combined with the benzylic alcohol increases lipophilicity (LogP), facilitating dermal absorption. We must treat this as a potential skin sensitizer (H317) .[1]

-

Physical State: Likely a low-melting solid.[1] Handling requires protocols for both dust (inhalation) and viscous liquid (contact).[1]

Part 2: The PPE Shield (The "What")

Do not rely on generic "lab safety" rules. The lipophilic nature of the butoxy group requires specific barrier materials to prevent permeation.

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Technical Justification (Causality) |

| Hand (Splash) | Nitrile (NBR) Thickness: | Short-term defense. Benzyl alcohol derivatives permeate thin nitrile in <15 mins. Change immediately upon splash. |

| Hand (Immersion) | Laminate (EVOH/PE) orHigh-Grade Nitrile Thickness: | Permeation Kinetics. The butoxy chain acts as a solvent carrier. Thicker NBR or multi-layer laminate is required to exceed 480 min breakthrough time. |

| Ocular | Chemical Goggles (Indirect Venting) | Vapor/Dust Seal. Safety glasses leave gaps.[1] Irritating dusts can migrate behind lenses via air currents. |

| Respiratory | Fume Hood (Primary)Respirator: P95 + OV Cartridge (Secondary) | Aerosol Control. If weighing outside a hood is unavoidable, a P95 filter stops dust, while the Organic Vapor (OV) layer traps sublimated volatiles. |

| Body | Tyvek® Lab Coat (or equivalent) | Particulate Barrier. Cotton coats trap dust in fibers, creating a secondary exposure source. Non-woven polyolefin sheds dust. |

Part 3: Operational Protocols (The "How")

Safety is a self-validating system.[1] Follow these workflows to ensure containment.

Protocol A: Weighing & Transfer (Solid Phase)

The critical risk here is electrostatic dispersion of the powder.

-

Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

-

Static Neutralization: Use an anti-static gun or ionizing bar on the weighing boat before adding the compound.

-

Reasoning: Organic benzyl derivatives often carry static charges, causing "fly-away" powder that contaminates the balance and user.[1]

-

-

The "Drop-Wise" Transfer: Do not pour. Use a spatula to transfer solid directly to the bottom of the receiving vessel to minimize dust cloud formation.

-

Decontamination: Wipe the balance area with a surfactant-based cleaner (e.g., 2% SDS solution) followed by ethanol.[1]

-

Reasoning: Ethanol alone may spread the lipophilic residue; surfactant lifts it first.

-

Protocol B: Solubilization & Reaction Setup

The critical risk here is exothermic solvation and splash.

-

Solvent Choice: When dissolving in halogenated solvents (DCM) or polar aprotic solvents (DMF), add solvent slowly .

-

Venting: Ensure the vessel is vented (needle or bubbler) if heating is applied. Benzyl alcohols can undergo dehydration or oxidation, potentially building pressure.

-

Waste Segregation:

Part 4: Visualization (Decision Logic)[1]

The following diagram illustrates the decision-making process for handling this compound, ensuring the correct engineering controls are applied at every stage.

Caption: Operational workflow for selecting engineering controls based on the physical state of the material.

Part 5: Emergency Response

In the event of exposure, the lipophilicity of the butoxy group dictates specific first aid:

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol to wash skin, as this increases permeability and systemic absorption of the ether.

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately, as benzyl derivatives can cause corneal clouding.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14457544, (4-Methoxy-3-methylphenyl)methanol. (Used as primary structural analog for hazard bridging).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General Principles of Chemical Safety). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.